N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

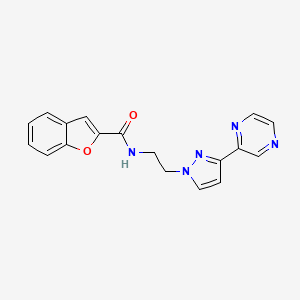

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via an ethyl chain to a pyrazole ring substituted with a pyrazine moiety.

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNWSFVVEDETQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzofuran core, followed by the introduction of the pyrazole and pyrazine groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and amine derivatives. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran core.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the pyrazole or pyrazine rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()

Structural Differences :

- Core Heterocycle: The target compound uses a benzofuran core, whereas the analog employs a benzodioxol ring.

- Linker and Substituents: The ethyl linker in the target compound provides flexibility compared to the rigid propylidene imine in the analog. The pyrazine substituent in the target replaces the imidazole in the analog, reducing hydrogen-bond donor capacity but increasing π-deficient character for unique binding interactions .

- Configuration : The analog’s (E)-configured imine was confirmed via X-ray crystallography, emphasizing geometric rigidity absent in the target’s flexible ethyl chain .

Functional Implications :

Comparison with N-Phenyl-2-(3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbonyl)hydrazine-1-carbothioamide (9a, )

Structural Differences :

- Benzofuran Substitution : Both compounds share a benzofuran core, but the target’s carboxamide group contrasts with the analog’s thioamide and hydrazine-carbothioamide motifs. Thioamides exhibit stronger hydrogen-bond acceptor properties but lower metabolic stability due to sulfur’s susceptibility to oxidation .

- Side Chain : The target’s pyrazine-pyrazole-ethyl chain differs from the analog’s piperazinylmethyl group. Piperazine is a common pharmacophore for CNS targets, while pyrazine may favor solubility and interactions with hydrophobic pockets .

Functional Implications :

Comparison with a Pyrazole-Acetamide Derivative ()

Structural Differences :

- Pyrazole Substituents : The target’s pyrazine substituent contrasts with the analog’s difluoromethyl groups. Fluorine atoms enhance lipophilicity and bioavailability, whereas pyrazine’s nitrogen atoms may improve aqueous solubility .

- Linker and Core: The target’s ethyl-carboxamide linker differs from the analog’s acetamide group.

Functional Implications :

- The absence of fluorine in the target may reduce metabolic stability but decrease toxicity risks associated with fluorinated metabolites .

Hypothetical Comparative Data Table

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazinyl group, a pyrazole moiety, and a benzofuran ring. This unique combination contributes to its biological properties. The IUPAC name is this compound, and its molecular formula is C₁₅H₁₄N₄O₂.

This compound interacts with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. For instance, it has shown potential as an inhibitor of Aurora-A kinase, which is involved in cell cycle regulation and is often overexpressed in cancer cells .

- Receptor Interaction: It can also interact with various receptors, potentially influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. In particular:

- Cell Line Studies: this compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. For example, compounds similar to this have shown IC₅₀ values ranging from 0.01 µM to 42.30 µM against various lines such as MCF7 and A549 .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| A | MCF7 | 0.01 |

| B | NCI-H460 | 0.03 |

| C | A549 | 26 |

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory activities. They inhibit pathways that lead to the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

- Study on Antitumor Activity: A study by Bouabdallah et al. reported that certain pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Inhibition of Kinases: Research has shown that compounds similar to this compound effectively inhibit Aurora-A kinase with IC₅₀ values as low as 0.067 µM, indicating strong potential for cancer therapy .

- Broad Pharmacological Activities: Pyrazole derivatives have been explored for their antibacterial and antifungal properties as well, showcasing their versatility in drug development .

Q & A

Q. Optimization strategies :

- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .

- Temperature : Pyrazole cyclization often requires reflux (80–100°C) .

- Solvent selection : DMSO enhances solubility of polar intermediates, while THF improves regioselectivity in alkylation steps .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves proton environments in heterocycles (e.g., pyrazole C-H at δ 7.5–8.5 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected ~393.13 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves bond angles and torsional strain in the pyrazine-pyrazole-ethyl linkage, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in bioassay results (e.g., IC₅₀ variability in kinase inhibition) may arise from:

- Assay conditions : Differences in ATP concentrations or pH affecting binding kinetics. Standardize assays using TR-FRET or SPR for direct target engagement .

- Compound purity : HPLC-MS (>95% purity) is essential to exclude off-target effects from impurities .

- Cellular context : Use isogenic cell lines to control for genetic variability in pathway activation .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of homologous kinases (e.g., JAK2 or EGFR) to model pyrazine-pyrazole interactions in the ATP-binding pocket .

- MD simulations : Analyze stability of hydrogen bonds between the carboxamide group and kinase hinge region over 100-ns trajectories .

- QSAR models : Train on pyrazole-benzofuran derivatives to predict logP and optimize solubility for improved bioavailability .

Basic: What are the known biological targets and activities of this compound?

Answer:

Preliminary studies suggest:

- Kinase inhibition : Moderate activity (IC₅₀ ~1–10 µM) against tyrosine kinases due to pyrazine’s chelation of Mg²+ in ATP pockets .

- Antimicrobial effects : MIC values of 8–16 µg/mL against Gram-positive bacteria, attributed to benzofuran’s membrane disruption .

- Anticancer potential : Apoptosis induction in leukemia cell lines (e.g., HL-60) via caspase-3 activation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

Focus on modifying:

- Pyrazine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to strengthen π-π stacking in kinase pockets .

- Ethyl linker length : Replace with propyl or PEG spacers to improve solubility and reduce steric hindrance .

- Benzofuran substitutions : Fluorination at C5 enhances metabolic stability without compromising activity .

Q. Methodology :

- Synthesize analogs via parallel combinatorial chemistry .

- Validate using high-throughput screening (HTS) and proteomics (e.g., kinome-wide profiling) .

Basic: What physicochemical properties of this compound are critical for in vitro assays?

Answer:

- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (≤10% v/v) to avoid precipitation .

- Stability : Susceptible to hydrolysis at high pH; store at -20°C under argon .

- LogP : Predicted ~2.5 (moderately lipophilic), requiring lipid-based formulations for in vivo studies .

Advanced: What strategies can mitigate toxicity and improve pharmacokinetics in preclinical studies?

Answer:

- Prodrug design : Mask the carboxamide as an ester to enhance absorption and reduce hepatic clearance .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., pyrazole N-methylation) using liver microsomes .

- Nanoparticle encapsulation : Use PLGA nanoparticles to improve half-life and target tumor tissues .

Advanced: How does the compound’s heterocyclic framework influence its coordination chemistry with metal ions?

Answer:

The pyrazine and pyrazole groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Ru²+, Mn²+):

- Ru(II) complexes : Exhibit enhanced anticancer activity via ROS generation (IC₅₀ reduced 10-fold vs. free ligand) .

- Characterization : Use UV-Vis (LMCT bands at 450–500 nm) and cyclic voltammetry to assess redox activity .

Basic: What are the best practices for validating target engagement in cellular assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.